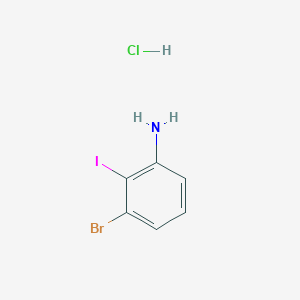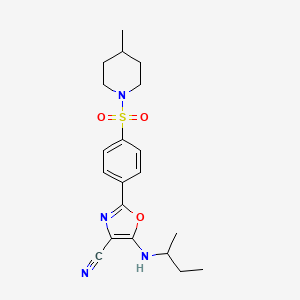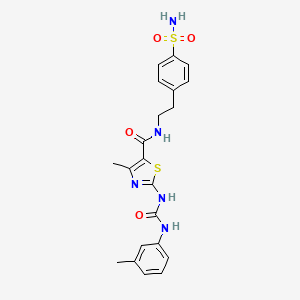
N-(4-methylidenecyclohexyl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylidenecyclohexyl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide, commonly known as JWH-018, is a synthetic cannabinoid that acts as a full agonist at the CB1 receptor. It was first synthesized in the early 1990s by John W. Huffman, a chemist at Clemson University, as part of a research project aimed at developing new pain medications. JWH-018 has since gained popularity as a recreational drug due to its psychoactive effects, which are similar to those of THC, the main psychoactive component of marijuana.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
N-(4-methylidenecyclohexyl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide and its derivatives have been explored for their synthesis and biological evaluation, highlighting their potential as potent antitumor agents. For instance, benzothiazole derivatives, designed from structurally related compounds, showed selective cytotoxicity against tumorigenic cell lines and exhibited excellent in vivo inhibitory effects on tumor growth. This indicates the compound's relevance in developing new antitumor medications (Yoshida et al., 2005).
Advancements in Heterocyclic Chemistry
Research into N-(4-methylidenecyclohexyl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide has contributed to advancements in heterocyclic chemistry. Notably, the compound's framework has been utilized in the synthesis of novel heterospirocyclic 3-amino-2H-azirines, which serve as synthons for heterocyclic α-amino acids, indicating its utility in preparing complex organic molecules (Strässler et al., 1997).
Organic Synthesis Methodologies
Further research has focused on the organic synthesis methodologies involving N-(4-methylidenecyclohexyl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide. Studies have detailed the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides from cyclocoupling of β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids. This showcases the compound's versatility in facilitating the creation of complex organic structures and contributing to the field of organic synthesis (Nizami & Hua, 2018).
Photocycloaddition Reactions
The compound has also been involved in studies on photocycloaddition reactions, particularly in the synthesis of 2-acylcyclohex-2-enones. These studies highlight the compound's utility in generating diacylcyclobutene derivatives through selective reactions, further underscoring its significance in research aimed at developing novel synthetic pathways and materials (Ferrer & Margaretha, 2001).
Antiviral Research
Moreover, research into benzamide-based derivatives of N-(4-methylidenecyclohexyl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide has revealed their potential in antiviral applications. The synthesis of novel benzamide-based 5-aminopyrazoles and their fused heterocycles has been reported to show remarkable antiavian influenza virus activity, indicating the compound's relevance in the search for new antiviral drugs (Hebishy et al., 2020).
Propiedades
IUPAC Name |
N-(4-methylidenecyclohexyl)-3,4-dihydro-2H-chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12-6-9-14(10-7-12)18-17(19)16-11-8-13-4-2-3-5-15(13)20-16/h2-5,14,16H,1,6-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFFRIKZLKRHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)C2CCC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylidenecyclohexyl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-Phenylbutan-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2454025.png)









![7-(3,4-dimethoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2454038.png)
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2454041.png)

